L-Leucine alpha-naphtylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

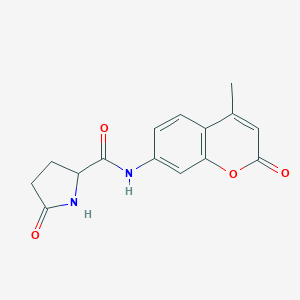

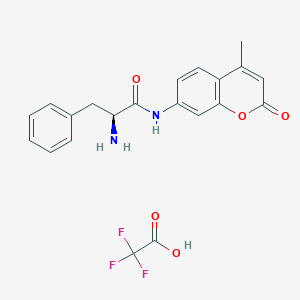

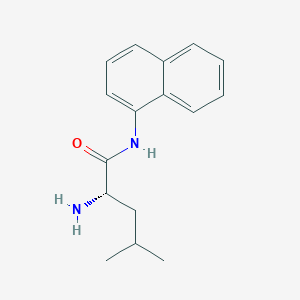

L-Leucine alpha-naphthylamide is a substrate used to measure the activity of aminopeptidase in Escherichia coli and to evaluate the enzyme activity of cathepsin H from rabbit skeletal muscles . It is not intended for human or veterinary use.

Physical And Chemical Properties Analysis

The molecular weight of L-Leucine alpha-naphthylamide is 256.34 g/mol. Its melting point is between 79-85 °C . The optical rotation is [a]D24 = +12 ± 2º (C=1 in MeOH) .Applications De Recherche Scientifique

Mesure de l'activité enzymatique

L-Leucine alpha-naphtylamide est couramment utilisé comme substrat pour mesurer l'activité de diverses enzymes. Par exemple, il est utilisé dans des tests pour mesurer l'activité de l'aminopeptidase dans Escherichia coli, pour évaluer l'activité enzymatique de la cathépine H des muscles squelettiques de lapin et dans le test protéolytique de la L-Leucine aminopeptidase .

Tests colorimétriques

Ce composé est impliqué dans les tests colorimétriques pour des enzymes comme la leucine aminopeptidase (LAP). Il a été démontré qu'un test modifié utilisant la this compound conduit à une manipulation améliorée et à une précision accrue pour un grand nombre de tests enzymatiques .

Tests enzymatiques de peptidase

Dans les tests enzymatiques de peptidase, la this compound est hydrolysée pour produire de la L-Leucine et de la beta-naphtylamine, qui peuvent ensuite former un complexe azo bleu avec d'autres réactifs dans des conditions spécifiques, permettant une détection colorimétrique .

Analyse Biochimique

Biochemical Properties

L-Leucine alpha-naphthylamide interacts with various enzymes, proteins, and other biomolecules. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . The structural requirement for recognition by LAT1 includes having a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Cellular Effects

L-Leucine alpha-naphthylamide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the mechanistic target of rapamycin (mTOR) signaling pathway, which regulates cell growth and metabolism .

Molecular Mechanism

L-Leucine alpha-naphthylamide exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it activates mTORC1-mediated signaling, which is a key regulator of cell growth and metabolism .

Metabolic Pathways

L-Leucine alpha-naphthylamide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

L-Leucine alpha-naphthylamide is transported and distributed within cells and tissues primarily through the L-type amino acid transporter 1 (LAT1) . This transporter is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .

Propriétés

IUPAC Name |

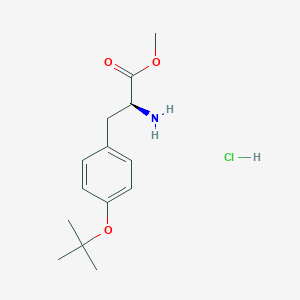

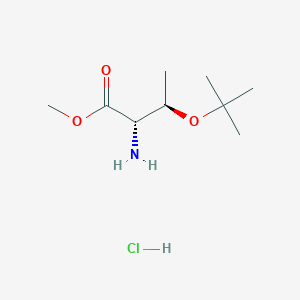

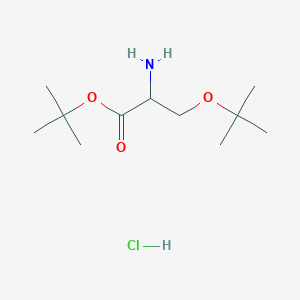

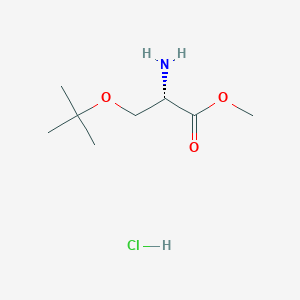

(2S)-2-amino-4-methyl-N-naphthalen-1-ylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(2)10-14(17)16(19)18-15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10,17H2,1-2H3,(H,18,19)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGDNYIGYOVDNV-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427401 |

Source

|

| Record name | L-Leucine alpha-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203793-55-9 |

Source

|

| Record name | L-Leucine alpha-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.